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Compound of Interest

Compound Name: 2,3-Dimethyl-5-nitroaniline

Cat. No.: B184227 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The nitration of substituted anilines is a cornerstone of synthetic organic chemistry, providing

essential intermediates for the pharmaceutical, dye, and materials industries. The

regiochemical outcome of the electrophilic aromatic substitution is dictated by the electronic

and steric effects of the substituents on the aniline ring. In the case of 2,3-dimethylaniline, the

interplay between the activating, ortho-, para-directing dimethylamino group and the two ortho-

and meta-directing methyl groups presents a unique challenge in controlling the position of

nitration.

Under strongly acidic conditions, such as in a mixture of nitric and sulfuric acids, the

dimethylamino group is protonated to form the corresponding anilinium ion. This protonated

species is a powerful deactivating group and directs incoming electrophiles to the meta

position.[1][2] Consequently, direct nitration of 2,3-dimethylaniline is expected to yield products

nitrated at positions meta to the -N(CH3)2H+ group.

To achieve nitration at positions ortho or para to the amino group, a common strategy involves

the use of a protecting group. By converting the amino functionality into an amide (e.g., an

acetanilide), its activating and directing influence is retained, while its basicity is reduced,

preventing protonation. Following the nitration step, the protecting group can be readily

removed to furnish the desired nitro-2,3-dimethylaniline isomer.
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This document provides two detailed protocols for the nitration of 2,3-dimethylaniline: a direct

nitration method that is likely to favor meta-nitration, and a protecting group strategy to favor

ortho- and para-nitration.

Data Presentation
As experimental data for the nitration of 2,3-dimethylaniline is not readily available in the cited

literature, the following table summarizes the expected major products based on established

principles of electrophilic aromatic substitution on substituted anilines. The yields are

hypothetical and representative of typical outcomes for similar reactions.

Protocol Starting Material
Major Expected
Product(s)

Hypothetical Yield
(%)

1: Direct Nitration 2,3-Dimethylaniline

2,3-Dimethyl-5-

nitroaniline & 2,3-

Dimethyl-6-nitroaniline

50-60

2: Protection/Nitration

N-(2,3-

dimethylphenyl)aceta

mide

N-(4-nitro-2,3-

dimethylphenyl)aceta

mide

70-80

Experimental Protocols
Protocol 1: Direct Nitration of 2,3-Dimethylaniline with
Mixed Acid
This protocol is adapted from the well-established procedure for the nitration of N,N-

dimethylaniline and is expected to favor the formation of meta-nitro isomers due to the

protonation of the dimethylamino group.[3][4]

Materials and Reagents:

2,3-Dimethylaniline

Concentrated Sulfuric Acid (98%)

Concentrated Nitric Acid (70%)
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Ice

Ammonium Hydroxide solution

Deionized Water

Procedure:

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel,

and a thermometer, carefully add concentrated sulfuric acid.

Cool the flask in an ice-salt bath to 0-5 °C.

Slowly add 2,3-dimethylaniline to the cold sulfuric acid with vigorous stirring, ensuring the

temperature does not exceed 10 °C.

In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric

acid to concentrated sulfuric acid, while cooling in an ice bath.

Once the 2,3-dimethylaniline solution is cooled to 0 °C, add the nitrating mixture dropwise via

the dropping funnel over a period of 1-2 hours. Maintain the reaction temperature between 0

and 5 °C throughout the addition.

After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour.

Carefully pour the reaction mixture onto crushed ice with stirring.

Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide

solution, while keeping the mixture cool in an ice bath.

The product will precipitate out of the solution. Collect the solid by vacuum filtration and

wash thoroughly with cold water.

The crude product can be purified by recrystallization from a suitable solvent such as ethanol

or by column chromatography to separate the isomers.
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Protocol 2: Nitration of 2,3-Dimethylaniline via
Acetanilide Protection
This protocol involves the protection of the amino group as an acetamide to direct nitration to

the positions ortho and para to the nitrogen atom.

Part A: Acetylation of 2,3-Dimethylaniline

Materials and Reagents:

2,3-Dimethylaniline

Acetic Anhydride

Glacial Acetic Acid

Sodium Acetate

Procedure:

To a solution of 2,3-dimethylaniline in glacial acetic acid, add a molar equivalent of acetic

anhydride.

Add a catalytic amount of sodium acetate.

Heat the reaction mixture under reflux for 2 hours.

Allow the mixture to cool to room temperature and then pour it into cold water to precipitate

the N-(2,3-dimethylphenyl)acetamide.

Collect the solid by vacuum filtration, wash with water, and dry. The product can be

recrystallized from ethanol/water if necessary.

Part B: Nitration of N-(2,3-dimethylphenyl)acetamide

Materials and Reagents:

N-(2,3-dimethylphenyl)acetamide
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Concentrated Sulfuric Acid (98%)

Concentrated Nitric Acid (70%)

Ice

Deionized Water

Procedure:

Carefully dissolve the N-(2,3-dimethylphenyl)acetamide in cold, concentrated sulfuric acid at

a temperature below 10 °C.

Cool the solution to 0-5 °C in an ice-salt bath.

Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid

dropwise, maintaining the temperature below 5 °C.

After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

Pour the reaction mixture onto crushed ice to precipitate the nitrated product.

Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.

Part C: Hydrolysis of the Nitrated Acetanilide

Materials and Reagents:

N-(nitro-2,3-dimethylphenyl)acetamide

70% Sulfuric Acid

Sodium Hydroxide solution

Procedure:

Heat the nitrated acetanilide with 70% sulfuric acid under reflux for 1-2 hours to hydrolyze

the amide.
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Cool the reaction mixture and carefully pour it into ice water.

Neutralize the solution with a sodium hydroxide solution to precipitate the free nitro-2,3-

dimethylaniline.

Collect the product by filtration, wash with water, and purify by recrystallization or column

chromatography.
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General Workflow for Nitration of 2,3-Dimethylaniline

Protocol 1: Direct Nitration Protocol 2: Protection Strategy

2,3-Dimethylaniline

Dissolution in conc. H2SO4

Nitration with HNO3/H2SO4 at 0-5°C

Quenching on Ice

Neutralization & Precipitation

Isolation & Purification of Nitro Isomers

2,3-Dimethylaniline

Protection (Acetylation)

N-(2,3-dimethylphenyl)acetamide

Nitration with HNO3/H2SO4

Deprotection (Hydrolysis)

Isolation & Purification of Nitro Isomer
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Regioselectivity in the Nitration of 2,3-Dimethylaniline

Reaction Conditions

Directing Effects

Major Products

Strong Acid (HNO3/H2SO4)

Meta-Directing
(-N(CH3)2H+)

Protected Amino Group
(e.g., Acetanilide)

Ortho, Para-Directing
(-NHCOCH3)

5-nitro and 6-nitro isomers 4-nitro and 6-nitro isomers

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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